molecular formula C13H8BrCl3O B2436333 4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene CAS No. 1929328-19-7

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene

Cat. No.: B2436333
CAS No.: 1929328-19-7
M. Wt: 366.46
InChI Key: QNYZXMYILYDBQG-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene is a useful research compound. Its molecular formula is C13H8BrCl3O and its molecular weight is 366.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

The compound 4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene and its derivatives have been extensively studied for their potential in medicinal chemistry. Specifically, it serves as a precursor in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives exhibit biological activity and have been proposed as CCR5 antagonists, potentially offering therapeutic value in treating various medical conditions. The structural characterization of these compounds involves advanced techniques like 1H NMR, 13 CNMR, and MS, ensuring the precise understanding of their molecular structure (Bi, 2015), (De-ju, 2014), (De-ju, 2015), (Bi, 2014).

Contribution to Organic Chemistry and Material Science

This compound is also a vital intermediary in organic chemistry, contributing to the creation of novel molecules with unique properties. For instance, its role in synthesizing lithiophenylalkyllithiums showcases its importance in developing new reagents that have both sp2- and sp3-hybridised remote carbanionic centers. This opens up avenues for synthesizing a diverse range of diols and other complex organic compounds (Yus et al., 2002). Furthermore, its involvement in the synthesis of fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene highlights its significance in material science, particularly in understanding photoluminescence properties and potential applications in optoelectronic devices (Zuo-qi, 2015).

Role in Synthesizing Antibacterial Agents

The compound's ability to form aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo(e)(1,3,2)oxazaphosphinine 2-oxides reveals its potential in creating new antibacterial agents. The synthesized products show promising antibacterial activity, signifying the compound's role in developing new pharmaceuticals and contributing to the fight against bacterial infections (Prasad et al., 2006).

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl3O/c14-9-1-4-13(8(5-9)7-15)18-10-2-3-11(16)12(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYZXMYILYDBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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